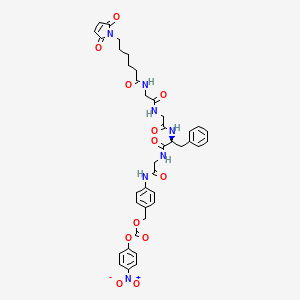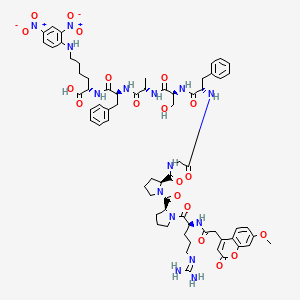![molecular formula C44H65N11O10S B15141634 [DAla4] Substance P (4-11)](/img/structure/B15141634.png)
[DAla4] Substance P (4-11)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[DAla4] Substance P (4-11) is a synthetic analog of Substance P, a neuropeptide involved in various physiological processes such as pain perception and inflammation. This compound is specifically designed to inhibit the binding of Substance P to its receptors, making it a valuable tool in neurochemical research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [DAla4] Substance P (4-11) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: While specific industrial production methods for [DAla4] Substance P (4-11) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield and purity .
Types of Reactions:
Oxidation: [DAla4] Substance P (4-11) can undergo oxidation reactions, particularly at methionine residues.
Reduction: Reduction reactions may be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Typically involve the use of protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products of these reactions are modified peptides with altered biological activities .
科学的研究の応用
[DAla4] Substance P (4-11) is widely used in scientific research, particularly in the fields of:
Neurochemistry: To study the role of Substance P in neurotransmission and pain pathways.
Pharmacology: As a tool to investigate the binding and activity of neurokinin receptors.
Medicine: Potential therapeutic applications in pain management and inflammatory diseases.
Biochemistry: To explore peptide-receptor interactions and signal transduction mechanisms
作用機序
[DAla4] Substance P (4-11) exerts its effects by inhibiting the binding of Substance P to its receptors, particularly the neurokinin-1 (NK1) receptor. This inhibition prevents the activation of downstream signaling pathways involved in pain perception and inflammation. The compound’s mechanism involves competitive binding to the receptor, thereby blocking the natural ligand’s access .
類似化合物との比較
Substance P: The natural ligand for NK1 receptors.
Eledoisin: Another tachykinin peptide with similar biological activities.
Neurokinin A and B: Other members of the tachykinin family with overlapping functions.
Uniqueness: [DAla4] Substance P (4-11) is unique due to its specific modifications, which enhance its stability and binding affinity compared to the natural peptide. These modifications make it a valuable tool for studying receptor-ligand interactions and developing potential therapeutic agents .
特性
分子式 |
C44H65N11O10S |
|---|---|
分子量 |
940.1 g/mol |
IUPAC名 |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-2-aminopropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63)/t26-,29+,30+,31+,32+,33+,34+/m1/s1 |
InChIキー |
UBTXIXKYOWTVEU-QVQAXNPISA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
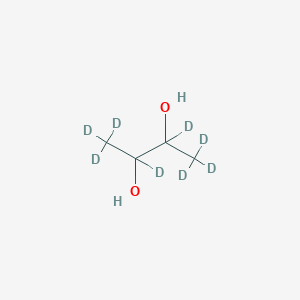
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
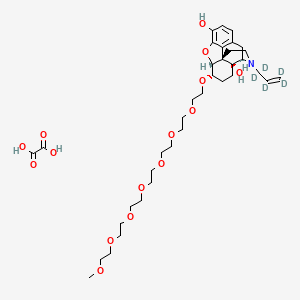

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)
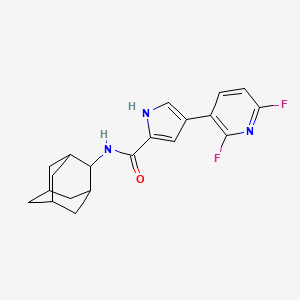

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)
